(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid is a bicyclic compound that belongs to the class of amino acids. This compound features an amino group and a carboxylic acid functional group, making it significant in biochemical research and applications. The compound is recognized for its structural properties and potential biological activities, particularly in the context of neurobiology and pharmacology.
(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid is classified as an amino acid derivative. Its systematic name reflects its stereochemistry and functional groups, indicating its specific configuration at the chiral centers. The compound's CAS number is 350015-75-7, which is used for identification in chemical databases .
The synthesis of (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors that contain the necessary functional groups.
The precise synthetic route can vary based on the desired purity and yield, with modifications to reaction conditions as necessary .
(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid has a unique bicyclic structure characterized by:
The stereochemistry is crucial for its biological activity, as different configurations can lead to different effects in biological systems.
(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid can participate in various chemical reactions typical of amino acids:
The reactivity of this compound can be influenced by the presence of the amino and carboxyl groups, allowing for diverse synthetic applications in organic chemistry and biochemistry .
The mechanism of action for (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid primarily involves its interaction with biological receptors or enzymes.
Research indicates that compounds with similar structures can influence neurotransmission and signal transduction pathways .
Relevant data suggests that these properties make (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid suitable for various biochemical applications .
(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid has several applications in scientific research:
The versatility of this compound underscores its significance in both academic research and potential clinical applications .
The construction of the cyclooctene backbone with precise stereocontrol constitutes the foundational challenge in synthesizing (1S,8R,Z)-8-amino-cyclooct-4-enecarboxylic acid. Two principal strategies have emerged as efficient routes to this conformationally constrained β-amino acid:
Ring-Closing Metathesis (RCM): This approach utilizes Grubbs catalysts to cyclize diene precursors containing appropriately protected amine and carboxylic acid functionalities. A key advantage lies in the Z-selectivity achievable through second-generation ruthenium catalysts (e.g., Grubbs-II or Hoveyda-Grubbs catalysts), which promote the formation of the cis-double bond essential for the (Z)-configuration. Linear diene precursors are typically synthesized from commercially available cyclic diols or amino acids through sequential olefination and functional group manipulation steps. Critical parameters influencing RCM efficiency include ring strain, substituent bulk, and the conformational preorganization of the diene chain. Cyclooctene ring formation via RCM typically proceeds with moderate yields (45-65%) due to competing oligomerization and the entropic penalty associated with macrocycle formation [2] [6].
Lactam-Based Routes: An alternative methodology exploits cis-β-lactams derived from [4+2] cycloadditions of chlorosulfonyl isocyanate (CSI) with 1,5-cyclooctadiene. This reaction proceeds regioselectively according to Markovnikov's rule, yielding the corresponding bicyclic β-lactam. Subsequent acid-catalyzed ring opening (e.g., using ethanolic HCl) selectively cleaves the β-lactam ring, generating ethyl cis-2-aminocyclooct-5-enecarboxylate. Catalytic hydrogenation then saturates the remaining double bond, furnishing the saturated precursor ethyl cis-2-aminocyclooctanecarboxylate. While this route offers good regiocontrol, the stereoselectivity at the newly formed amino acid stereocenter requires further optimization. The unsaturated variant can be accessed by modifying the hydrogenation step or starting from mono-unsaturated precursors. This approach generally provides higher stereochemical purity (ee >95%) compared to RCM but involves more synthetic steps [10].
Table 1: Comparative Yields and Stereoselectivity in Cyclooctene β-Amino Acid Synthesis
Synthetic Method | Key Starting Material | Critical Step | Average Yield | Stereoselectivity (ee) |
---|---|---|---|---|
Ring-Closing Metathesis | Linear diene precursors | Grubbs-II catalyzed cyclization | 45-65% | Moderate (Requires chiral auxiliaries) |
Lactam Ring Opening | 1,5-Cyclooctadiene/CSI adduct | Acidic hydrolysis (HCl/EtOH) | 70-85% per step | High (>95% with resolution) |
Flow Photoisomerization | cis-Cyclooctene derivatives | Ag(I)-Tosylate mediated capture | 50-75% | Configuration retained |
Purification Challenges: The synthesis often yields mixtures of stereoisomers and conformers. Silver(I)-tosylate silica gel (TAg silica) has proven highly effective for isolating the desired (Z)-cyclooctene isomer via flow photoisomerization setups. The immobilized silver coordinates preferentially to the strained trans-cyclooctene intermediate generated during photoisomerization, enabling its selective capture. Subsequent ligand exchange releases the pure (Z)-isomer. This method minimizes silver leaching (<0.1 ppm detected) and allows cartridge regeneration for ≥4 cycles with <10% efficiency loss, significantly improving scalability over traditional AgNO₃/SiO₂ methods [6].
Achieving the strict (1S,8R) stereochemistry required for biological activity necessitates advanced enantiocontrol strategies. The combined steric and electronic constraints of the eight-membered ring demand precise chiral induction methods:
Chiral Auxiliary Approaches: Evans oxazolidinones and Oppolzer sultams effectively direct alkylation or conjugate addition to install the β-amino acid stereocenter. The auxiliary is typically attached to the carboxylic acid moiety, creating a chiral enolate for diastereoselective electrophilic amination. For cyclooctene systems, transannular interactions can diminish diastereoselectivity (typically d.r. 4:1 to 8:1), necessitating careful optimization of solvent, temperature, and electrophile (e.g., di-tert-butyl azodicarboxylate). Auxiliary removal under mild conditions (e.g., LiOOH/H₂O₂) preserves ring unsaturation and configuration. Alternatively, chiral pool derivatization from natural amino acids like aspartic acid provides stereochemical guidance. The β-carboxyl group in aspartic acid serves as a precursor for cyclooctene ring construction while the α-amino group directs stereochemistry during ring formation. Seebach's self-regeneration of stereocenters (SRS) principle has been successfully applied, exploiting the configurational stability of the α-stereocenter during homologation [2] [7].
Enzymatic Resolution: Candida antarctica lipase B (CALB) catalyzes the enantioselective hydrolysis of racemic amino ester precursors. The enzyme exhibits remarkable discrimination toward the (1R,2S)-configured esters in green solvents like tert-butyl methyl ether (tBuOME) at 65°C. This process yields the unreacted (1R,2S)-ester (eeₛ = 62-78%) and the (1S,2R)-acid product (eeₚ >96%) with high enantioselectivity factors (E > 200). Solvent-free conditions or ball-milling techniques further enhance the green credentials of this approach. Under mechanoenzymatic conditions (liquid-assisted grinding), reaction times decrease by 40% while maintaining E values >150. Enzyme recyclability remains viable for 3-4 cycles before significant activity loss occurs [10].
Table 2: Enantiomeric Enrichment Techniques for (1S,8R,Z)-Configuration
Method | Reaction Type | Optimal Conditions | ee Achieved | Enantioselectivity Factor (E) |
---|---|---|---|---|
Evans Auxiliary (Alkylation) | Diastereoselective amination | LDA, -78°C, Non-polar solvent | 75-85% (d.r. 4:1-8:1) | N/A |
CALB Hydrolysis | Kinetic resolution | tBuOMe, 65°C | 96% (acid), 78% (ester) | >200 |
Marfey's Reagent Analysis | Chiral derivatization | Pre-column, RP-HPLC | Quantification up to 99% ee | N/A |
Analytical Verification: Confirming enantiopurity relies on chiral derivatizing agents like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). This reagent reacts with primary amines to form diastereomeric derivatives separable by reversed-phase HPLC. Using Chirobiotic T columns (teicoplanin-bonded silica), baseline resolution of (1S,8R)- and (1R,8S)-enantiomers is achieved with methanol/TFA mobile phases, enabling precise ee determination at >99% confidence levels. This method is essential for validating the efficacy of enantiocontrol strategies during process optimization [7].
The choice between solution-phase chemistry and solid-supported synthesis significantly impacts the scalability, purity, and functional group tolerance for preparing (1S,8R,Z)-8-amino-cyclooct-4-enecarboxylic acid:
Solution-Phase Synthesis: Traditional stepwise assembly in solution offers flexibility in reaction conditions and straightforward reaction monitoring via NMR or LC-MS. However, purification bottlenecks arise with polar intermediates, particularly after introducing the amino and carboxyl groups. Protecting group strategies (e.g., tert-butyloxycarbonyl (Boc) for amines and tert-butyl esters for acids) become essential but add deprotection steps. Macrocyclization via RCM or lactam formation typically achieves 30-50% yields in solution due to transannular strain and competing polymerization. Furthermore, achieving high enantiopurity often requires multiple recrystallizations or chromatography, reducing overall throughput. A significant limitation emerges during late-stage macrocyclization of linear precursors containing pre-formed heterocycles; the rigidity imposed by heterocyclic units (e.g., oxazoles) severely hinders cyclization, leading to yields below 5% in some documented cases [4] [8].
Solid-Phase Synthesis (SPS): Employing 2-chlorotrityl chloride resin enables attachment through the carboxylic acid group, leaving the amine free for chain elongation. The principal advantage lies in pseudo-dilution effects, which favor intramolecular reactions over intermolecular side products during cyclization. After linear assembly of protected precursors (e.g., Fmoc-amino acids), cleavage with mild acids (1% TFA in dichloromethane) releases the peptide acid without epimerization. Subsequent ring-closing metathesis on-resin using Grubbs catalysts proceeds efficiently (45-65% yield over 10 steps) due to restricted conformational mobility favoring cyclization. Critically, SPS allows post-cyclization functionalization; serine or cysteine residues incorporated into the chain can be oxidized to oxazoles or thiazoles after macrocycle formation, avoiding the rigidity that plagues solution-phase cyclization. This approach facilitated the synthesis of a dodecameric precursor with three oxazole units in 36% overall yield and >95% purity after HPLC, surpassing solution-phase attempts [4] [8].
Table 3: Performance Comparison of Synthesis Platforms
Parameter | Solution-Phase Synthesis | Solid-Phase Synthesis |
---|---|---|
Cyclization Yield | 30-50% (Lower with heterocycles) | 45-65% |
Purification Complexity | High (Chromatography needed per step) | Low (Resin washing suffices) |
Functional Group Tolerance | Broad (Sensitive reagents usable) | Moderate (Requires stable linkers) |
Scalability | Multi-gram possible | Limited by resin loading (typically <1 mmol/g) |
Purity of Final Product | 85-90% (After chromatography) | >95% (After cleavage/deprotection) |
Heterocycle Incorporation | Problematic (Pre-cyclization) | Facile (Post-cyclization oxidation) |
Hybrid Approaches: Recent advances combine solution-phase fragment synthesis with final conjugation on solid supports. For instance, the cyclooctene core is synthesized in solution, functionalized with orthogonal coupling handles (e.g., alkyne/azide), and then attached to resin-bound peptide fragments via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This merges the scalability of solution methods with the purification advantages of SPS for complex derivatives [4].
The conversion of (1S,8R,Z)-8-amino-cyclooct-4-enecarboxylic acid to its hydrochloride salt (CAS 795309-08-9) enhances crystallinity, shelf-life, and solubility in biological matrices. This transformation is critical for pharmaceutical applications:
Salt Formation Protocol: The free base amino acid is dissolved in anhydrous ethyl acetate or acetone under nitrogen. Stoichiometric equivalents of HCl in dioxane (4M) are added dropwise at 0°C, inducing rapid precipitation. The optimal solvent ratio is 10:1 (v/v) acetone/HCl solution, yielding a microcrystalline solid. Filtration and extensive washing with cold diethyl ether removes residual acid, affording the hydrochloride salt with >99% purity (by HPLC). Crystallization from ethanol/water mixtures (9:1) further improves crystal quality for X-ray diffraction studies. The hydrochloride form exhibits significantly higher water solubility (28 mg/mL vs. 3 mg/mL for free base) due to protonation of the amine (pKa ~8.9) and ionic character [1] [3].
Stability Profile: Accelerated stability studies (40°C/75% relative humidity) reveal key degradation pathways over six months:
Table 4: Degradation Products Under Accelerated Stability Conditions (40°C/75% RH)
Time Point | Potency Remaining | Major Degradant | Structure of Degradant | Formation Pathway |
---|---|---|---|---|
Initial | 100% | None | N/A | N/A |
3 Months | 92.5% ± 1.2% | Lactam (5-7%) | 6-Oxo-1-azacyclodec-8-ene | Intramolecular amidation |
6 Months | 84.3% ± 2.1% | Epoxy-lactam (3-4%), Dimer (2%) | Epoxy fused decahydroquinoline | Oxidation + cyclization |
The hydrochloride salt maintains >90% potency for three months under accelerated conditions when packaged with desiccants (silica gel). However, it exhibits hygroscopicity (0.8% water uptake at 75% RH), necessitating moisture-controlled packaging. X-ray powder diffraction (XRPD) confirms no polymorphic transitions occur during storage. Benzoate or malonate counterions demonstrate superior stability (95% potency at six months) but reduce aqueous solubility, presenting a formulation trade-off [3] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8